molecular formula C10H15N3O B1386460 [2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine CAS No. 1086379-34-1

[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine

Cat. No.: B1386460
CAS No.: 1086379-34-1
M. Wt: 193.25 g/mol
InChI Key: KTWBOYRYQNYQKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine typically involves the reaction of 4-pyridinemethanamine with 2-(2-chloroethoxy)aziridine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of protein function, and interference with DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
  • [2-(2-Aziridin-1-ylethoxy)pyridin-2-yl]methylamine
  • [2-(2-Aziridin-1-ylethoxy)pyridin-5-yl]methylamine

Uniqueness

[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-[2-(aziridin-1-yl)ethoxy]pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-9-1-2-12-10(7-9)14-6-5-13-3-4-13/h1-2,7H,3-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWBOYRYQNYQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCOC2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine
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[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine
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[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine
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Reactant of Route 5
[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine
Reactant of Route 6
[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine

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